molecular formula C10H7Cl3O2 B14412508 2,3,4-Trichlorophenyl 2-methylprop-2-enoate CAS No. 83172-44-5

2,3,4-Trichlorophenyl 2-methylprop-2-enoate

Cat. No.: B14412508
CAS No.: 83172-44-5
M. Wt: 265.5 g/mol
InChI Key: IGWMFERXHIUPRD-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl 2-methylprop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and an ester group derived from 2-methylprop-2-enoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichlorophenyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

2,3,4-Trichlorophenyl 2-methylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorophenyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The chlorine atoms on the phenyl ring may also contribute to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropyl 2-methylprop-2-enoate: Similar ester structure but with fluorine atoms instead of chlorine.

    Methyl methacrylate: A simpler ester with a methyl group instead of the trichlorophenyl group.

Uniqueness

2,3,4-Trichlorophenyl 2-methylprop-2-enoate is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

83172-44-5

Molecular Formula

C10H7Cl3O2

Molecular Weight

265.5 g/mol

IUPAC Name

(2,3,4-trichlorophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3

InChI Key

IGWMFERXHIUPRD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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